molecular formula C20H19ClFN3O2 B5104367 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

カタログ番号: B5104367
分子量: 387.8 g/mol
InChIキー: KYDCIKXOWRYGMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-chlorophenyl group at position 1 and a 4-(2-fluorophenyl)piperazinyl substituent at position 2. The pyrrolidine-2,5-dione core is a common pharmacophore in anticonvulsant agents, while the piperazine moiety enhances receptor-binding affinity, particularly toward serotonin (5-HT) and dopamine receptors .

特性

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-5-7-15(8-6-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)17-4-2-1-3-16(17)22/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDCIKXOWRYGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-fluorophenylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with maleic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .

科学的研究の応用

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Analogues and Modifications

Compound Name Substituents at Position 1 Substituents at Position 3 Biological Activity (Key Findings) Reference
Target Compound 4-Chlorophenyl 4-(2-Fluorophenyl)piperazin-1-yl Anticonvulsant (hypothesized)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 2-Chlorophenyl 4-(3-Chlorophenyl)piperazin-1-yl-methyl ED₅₀ = 14.18 mg/kg (MES test)
1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 4-Bromophenyl 4-(2-Chlorophenyl)piperazin-1-yl Not reported (structural analogue)
1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione 4-Chlorobenzyl 4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl Not reported (structural diversity)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy GABA-T inhibition (IC₅₀ = 100.5 μM)

Key Observations :

  • Piperazine vs. Piperidine : The target compound’s 4-(2-fluorophenyl)piperazine group enhances selectivity for serotonin receptors compared to piperidine-based analogues (e.g., ), which lack the aromatic substitution on the nitrogen heterocycle .
  • Halogen Substitutions : The 4-chlorophenyl and 2-fluorophenyl groups optimize lipophilicity and blood-brain barrier penetration, contrasting with brominated analogues (e.g., ), which may exhibit altered pharmacokinetics .

Pharmacological Activity Comparison

Table 2: Anticonvulsant and Receptor-Binding Profiles

Compound Test Model Activity (ED₅₀/IC₅₀) Mechanism/Receptor Target Reference
Target Compound Hypothesized MES/scPTZ Pending validation Dual 5-HT1A/SERT modulation (predicted)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione MES test ED₅₀ = 14.18 mg/kg Serotonin/dopamine receptor interaction
1-(4-Acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione GABA-transaminase inhibition IC₅₀ = 160.4 μM GABAergic pathway modulation
3-(Methylamino)-1-(2-oxo-1-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione Antinociceptive models Not quantified Opioid receptor affinity (speculated)

Key Findings :

  • Unlike GABA-targeted analogues (e.g., ), the target compound’s piperazine moiety may favor serotonin/dopamine receptor interactions over direct GABA modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。